Prasugrel metabolite-d4

Bioanalysis Method Validation Pharmaceutical Quality Control

Prasugrel metabolite-d4 (CAS 1217222-86-0) is a stable isotope-labeled analog of the active metabolite of the thienopyridine prodrug prasugrel, designated R-138727. It incorporates four deuterium atoms into its molecular structure (C₁₈H₁₄D₄FNO₂S, MW 335.43), creating a mass difference of +4 Da relative to the unlabeled analyte.

Molecular Formula C18H14D4FNO2S
Molecular Weight 335.44
Cat. No. B1165152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel metabolite-d4
Molecular FormulaC18H14D4FNO2S
Molecular Weight335.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98.7% HPLC; >98% atom DBrown solid

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel Metabolite-d4: Isotopically Labeled Reference Standard for Bioanalytical Quantification


Prasugrel metabolite-d4 (CAS 1217222-86-0) is a stable isotope-labeled analog of the active metabolite of the thienopyridine prodrug prasugrel, designated R-138727 [1]. It incorporates four deuterium atoms into its molecular structure (C₁₈H₁₄D₄FNO₂S, MW 335.43), creating a mass difference of +4 Da relative to the unlabeled analyte . This compound serves as a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of R-138727 in biological matrices, compensating for matrix effects, extraction variability, and instrument drift .

Why Non-Isotopic Internal Standards Compromise Prasugrel Metabolite Quantification Accuracy


The accurate quantification of R-138727 in plasma is analytically challenging due to the presence of a reactive thiol group, which necessitates immediate stabilization via derivatization, and significant matrix effects inherent to biological samples [1]. Non-isotopic internal standards (e.g., emtricitabine, trandolapril) used in published LC-MS/MS methods exhibit different physicochemical properties, leading to differential extraction recovery and ionization efficiency [2]. This divergence compromises assay precision, particularly at the lower limit of quantification (LLOQ), where variability can exceed acceptable bioanalytical criteria (±20% CV) [3]. In contrast, a deuterated analog like Prasugrel metabolite-d4 co-elutes with the analyte and shares nearly identical ionization characteristics, thereby minimizing matrix-induced variability and ensuring method robustness essential for pharmacokinetic studies and bioequivalence submissions [4].

Quantitative Differentiation of Prasugrel Metabolite-d4 Against Alternative Analytical Approaches


Isotopic Purity and Chemical Purity Specifications for Regulatory Compliance

Prasugrel metabolite-d4 is supplied with a certified purity of ≥98% (HPLC) and an isotopic enrichment of 98 atom % D, as verified by batch-specific Certificate of Analysis (CoA) [1]. This dual purity specification meets FDA guidance for bioanalytical method validation, which mandates the use of characterized reference standards to ensure assay accuracy and reproducibility [2]. Non-deuterated R-138727, used as an analyte rather than an IS, lacks this isotopic purity metric, and alternative non-isotopic IS compounds are not chemically matched, leading to potential quantification bias.

Bioanalysis Method Validation Pharmaceutical Quality Control

Molecular Weight Shift for Specific Detection in Complex Matrices

The incorporation of four deuterium atoms increases the molecular weight of Prasugrel metabolite-d4 to 335.43 g/mol, a +4 Da shift from the unlabeled R-138727 (MW 331.43 g/mol) . This mass difference is readily resolved by triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, enabling distinct detection channels for analyte and IS [1]. Non-isotopic IS alternatives (e.g., emtricitabine, MW 247.24 g/mol) exhibit entirely different precursor and product ion spectra, failing to correct for matrix effects that differentially impact ion suppression across the chromatographic run [2].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Lower Limit of Quantification (LLOQ) Enabled by Isotopic Internal Standard

LC-MS/MS methods employing deuterated R-138727 (R-138727MP-d4) as an internal standard have achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for the active metabolite in human plasma, with a relative standard deviation (RSD) of 5.0% [1]. In contrast, a validated method using the non-isotopic IS trandolapril reported an LLOQ of 1.0 ng/mL, with a dynamic range up to 500 ng/mL [2]. The 5-fold improvement in sensitivity using the deuterated IS is critical for accurately capturing the terminal elimination phase of R-138727, which has a median plasma half-life of approximately 4 hours [3].

Pharmacokinetics Bioequivalence Method Sensitivity

Precision and Accuracy in Bioanalytical Method Validation

Assays utilizing a deuterated IS for R-138727 demonstrate intra-batch precision of 3.9–9.6% and accuracy of 95.2–102.2% across the calibration range (0.2–120 ng/mL) [1]. Methods employing non-isotopic IS report comparable but slightly wider precision ranges (e.g., interday precision 2.4–6.6% for inactive metabolites, active metabolite accuracy -7.00% to 5.98%) [2]. The use of a deuterated IS is explicitly recommended in FDA bioanalytical method validation guidance to mitigate matrix effects and ensure method robustness across multiple analytical runs [3].

Method Validation Bioanalysis Regulatory Compliance

Stabilization and Derivatization Compatibility for Thiol-Containing Metabolite

R-138727 contains a free thiol group, rendering it susceptible to oxidation and dimerization during sample processing [1]. Consequently, immediate derivatization with agents such as N-ethylmaleimide (NEM) or 2-bromo-3′-methoxyacetophenone is required to stabilize the analyte [2]. Prasugrel metabolite-d4, being structurally identical except for isotopic substitution, undergoes identical derivatization chemistry and exhibits the same stability profile, ensuring that the IS accurately mirrors any losses or degradation of the analyte throughout the analytical workflow [3]. Non-isotopic IS compounds are chemically distinct and cannot replicate this behavior, leading to inconsistent correction factors.

Sample Preparation Derivatization Stability

Regulatory Acceptance for Abbreviated New Drug Applications (ANDA)

The FDA's guidance on prasugrel bioequivalence studies explicitly requires the submission of active metabolite (R-138727) concentration data as supportive evidence of comparable therapeutic outcome [1]. Prasugrel metabolite-d4 is qualified for use as an internal standard in these regulated bioanalytical methods, as evidenced by its inclusion in vendor catalogs with comprehensive Certificates of Analysis (CoA) that meet ANDA and DMF submission requirements [2]. Use of a properly characterized deuterated IS mitigates the risk of regulatory rejection due to inadequate method validation or matrix effect correction.

ANDA Bioequivalence Regulatory Science

Critical Applications of Prasugrel Metabolite-d4 in Pharmaceutical Development and Clinical Research


Bioequivalence Studies for Generic Prasugrel Formulations

In Abbreviated New Drug Application (ANDA) studies, accurate quantification of the active metabolite R-138727 in human plasma is mandated to demonstrate comparable pharmacokinetics between generic and reference listed drug products. Prasugrel metabolite-d4 serves as the optimal internal standard in validated LC-MS/MS methods, enabling precise determination of Cmax and AUC with minimized matrix effects [1]. Its use ensures compliance with FDA bioanalytical guidance, directly supporting regulatory approval of generic prasugrel tablets [2].

Clinical Pharmacokinetic Studies in Special Populations

Pharmacokinetic investigations in renally or hepatically impaired patients, or in drug-drug interaction studies, require robust analytical methods capable of quantifying low plasma concentrations of R-138727. The high sensitivity achieved with Prasugrel metabolite-d4 as an internal standard (LLOQ 0.2 ng/mL) allows accurate characterization of the metabolite's terminal half-life and exposure parameters even at sub-therapeutic concentrations [3]. This is essential for assessing the need for dose adjustments in vulnerable patient populations.

In Vitro Metabolism and Drug Interaction Assays

Prasugrel is a prodrug requiring hepatic CYP-mediated activation to form R-138727. Studies evaluating the impact of CYP inhibitors or genetic polymorphisms on metabolite formation rely on precise quantification of R-138727 in hepatocyte or microsomal incubations. The use of Prasugrel metabolite-d4 as an internal standard corrects for matrix effects in complex in vitro systems and ensures accurate determination of intrinsic clearance and metabolic stability [4].

Quality Control and Stability Testing of Prasugrel Drug Products

Pharmaceutical manufacturers require reference standards for routine quality control (QC) testing, stability studies, and method validation during commercial production. Prasugrel metabolite-d4, supplied with a comprehensive Certificate of Analysis including HPLC purity and isotopic enrichment data, meets the stringent requirements for a working reference standard in QC laboratories. Its use ensures consistency and traceability in analytical methods used for batch release and stability monitoring [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prasugrel metabolite-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.